molecular formula C11H6BrN3 B14883227 6-(4-Bromophenyl)pyrimidine-4-carbonitrile

6-(4-Bromophenyl)pyrimidine-4-carbonitrile

Cat. No.: B14883227
M. Wt: 260.09 g/mol
InChI Key: VUXARVKWVQHIFO-UHFFFAOYSA-N
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Description

6-(4-Bromophenyl)pyrimidine-4-carbonitrile is an organic compound that belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 in the ring. The presence of a bromophenyl group at the 6th position and a carbonitrile group at the 4th position makes this compound unique and of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Bromophenyl)pyrimidine-4-carbonitrile typically involves the reaction of 4-bromobenzaldehyde with appropriate pyrimidine precursors under specific conditions. One common method is the condensation reaction between 4-bromobenzaldehyde and malononitrile in the presence of a base, followed by cyclization to form the pyrimidine ring. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as piperidine or ammonium acetate.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods optimize reaction conditions to achieve high yields and purity. The use of automated reactors and precise control of temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

6-(4-Bromophenyl)pyrimidine-4-carbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyrimidine ring.

    Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents like toluene or ethanol.

Major Products Formed

    Substitution Products: Various substituted pyrimidines depending on the nucleophile used.

    Oxidation Products: Oxidized derivatives of the pyrimidine ring.

    Reduction Products: Reduced forms of the pyrimidine ring.

    Coupling Products: Biaryl compounds with extended conjugation.

Scientific Research Applications

6-(4-Bromophenyl)pyrimidine-4-carbonitrile has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organic molecules and heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-(4-Bromophenyl)pyrimidine-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading

Properties

Molecular Formula

C11H6BrN3

Molecular Weight

260.09 g/mol

IUPAC Name

6-(4-bromophenyl)pyrimidine-4-carbonitrile

InChI

InChI=1S/C11H6BrN3/c12-9-3-1-8(2-4-9)11-5-10(6-13)14-7-15-11/h1-5,7H

InChI Key

VUXARVKWVQHIFO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC=NC(=C2)C#N)Br

Origin of Product

United States

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